

Spectroscopic Profile of 1,4-Piperazinediethanol: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Piperazinediethanol

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This technical guide provides an in-depth overview of the spectroscopic data for **1,4-Piperazinediethanol** (CAS No. 122-96-3), a symmetrical diamine with applications in the synthesis of pharmaceuticals and polymers.^{[1][2][3]} The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

- IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol^[4]
- Molecular Formula: C₈H₁₈N₂O₂^{[1][4]}
- Molecular Weight: 174.24 g/mol ^[4]
- Synonyms: 1,4-Bis(2-hydroxyethyl)piperazine, N,N'-Bis(2-hydroxyethyl)piperazine^[5]

Mass Spectrometry Data

Mass spectrometry of **1,4-Piperazinediethanol** typically employs electron ionization (EI) for fragmentation analysis. The resulting mass spectrum is characterized by several key fragments that are indicative of the molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)	Interpretation
174	Molecular Ion [M] ⁺
143	Loss of a CH ₂ OH group
70	Fragment corresponding to the piperazine ring with one ethyl group
56	Fragment corresponding to the piperazine ring
42	Fragment corresponding to a C ₂ H ₄ N moiety

Note: The relative intensities of these peaks can vary depending on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **1,4-Piperazinediethanol** reveals characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl and amine groups, along with the alkyl framework, gives rise to a distinct spectral fingerprint.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200	O-H stretching (broad)	Hydroxyl (-OH)
2940 - 2800	C-H stretching	Alkyl (C-H)
1460 - 1440	C-H bending	Alkyl (CH ₂)
1100 - 1000	C-N stretching	Amine (C-N)
1050 - 1000	C-O stretching	Alcohol (C-O)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the **1,4-Piperazinediethanol** molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry.

Table 3: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.73	Triplet	4H	Methylene group adjacent to the hydroxyl group (-CH ₂ -OH)
~2.59	Triplet	4H	Methylene group adjacent to the nitrogen (-N-CH ₂ -)
~2.58	Singlet	8H	Piperazine ring protons (-CH ₂ -N-CH ₂ -)

Note: Chemical shifts are typically referenced to a standard and can vary based on the solvent used. The data presented is based on spectra recorded in D₂O.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum further confirms the symmetrical nature of the molecule.

Table 4: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppm	Assignment
~60	Methylene carbon adjacent to the hydroxyl group (-CH ₂ -OH)
~58	Methylene carbon adjacent to the nitrogen (-N-CH ₂ -)
~54	Piperazine ring carbons (-CH ₂ -N-CH ₂ -)

Note: As with ¹H NMR, chemical shifts are solvent-dependent.

Experimental Protocols

The data presented in this guide are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

Mass Spectrometry (MS)

- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- **Sample Preparation:** The sample is dissolved in a volatile organic solvent, such as methanol or dichloromethane, and injected into the GC system.
- **Gas Chromatography:** A capillary column (e.g., DB-5ms) is used to separate the analyte from the solvent and any impurities. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure proper elution.
- **Mass Spectrometry:** The eluted compound enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Infrared (IR) Spectroscopy

- **Technique:** Fourier Transform Infrared (FTIR) Spectroscopy. Can be performed using Attenuated Total Reflectance (ATR) or KBr pellet methods.[4]

- **ATR-IR:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.
- **KBr Pellet:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

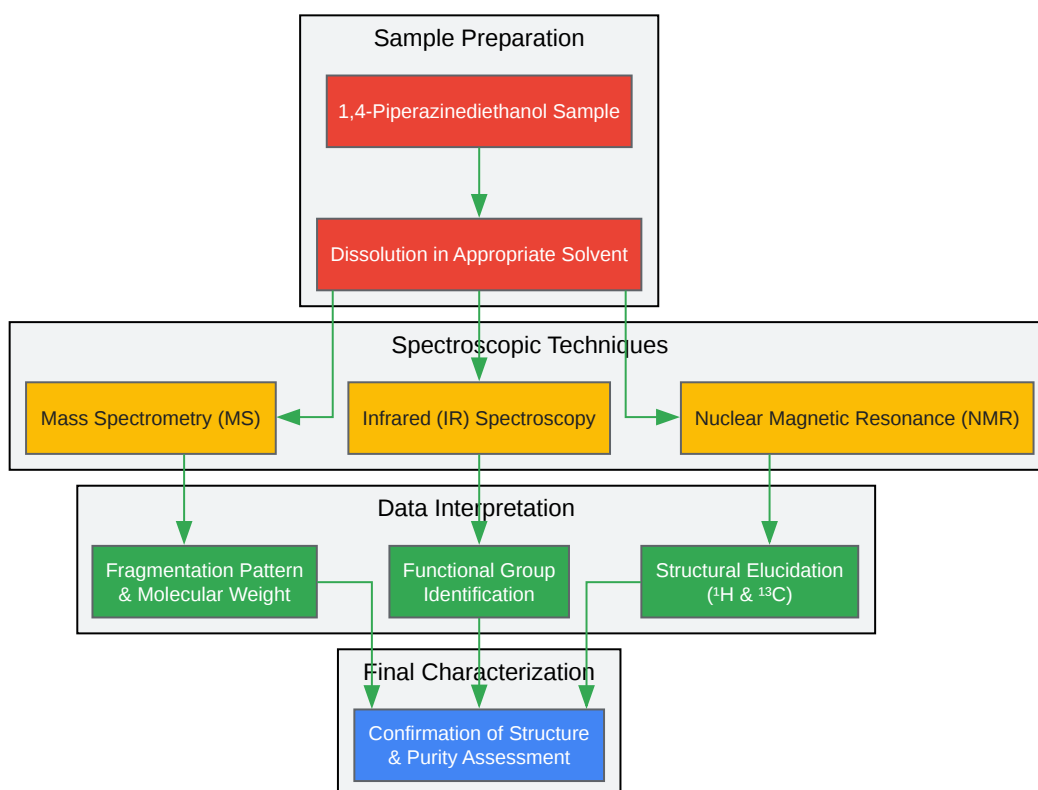
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Technique:** ^1H and ^{13}C NMR spectroscopy.
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Various NMR experiments (e.g., DEPT) can be performed to aid in the assignment of carbon signals.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of **1,4-Piperazinediethanol** is illustrated in the diagram below.

Spectroscopic Analysis Workflow for 1,4-Piperazinediethanol



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Caption: Workflow for the spectroscopic analysis of **1,4-Piperazinediethanol**.

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